N-methyl-tert-butylsulfinamide
Overview
Description
N-methyl-tert-butylsulfinamide: is an organosulfur compound belonging to the class of sulfinamides. It is characterized by the presence of a sulfinamide group attached to a tert-butyl group and a methyl group. This compound is widely used in organic synthesis, particularly in asymmetric synthesis as a chiral auxiliary.
Mechanism of Action
Target of Action
N-methyl-tert-butylsulfinamide, also known as tert-butanesulfinamide, is primarily used in the synthesis of amines and their derivatives . Its primary targets are ketones and aldehydes, with which it condenses to form N-tert-butanesulfinyl aldimines and ketimines .
Mode of Action
The compound interacts with its targets (ketones and aldehydes) through a process known as condensation. This results in the formation of N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but are more reactive towards nucleophiles .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of amines. The compound acts as a chiral auxiliary, often as a chiral ammonia equivalent, in the asymmetric synthesis of amines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Result of Action
The result of this compound’s action is the formation of chiral amines. On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical reagents. For instance, its melting point is between 102 to 105 °C , indicating that it is stable under normal laboratory conditions but may decompose at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-tert-butylsulfinamide can be synthesized through the enantioselective oxidation of di-tert-butyl disulfide to form the corresponding thiosulfinate. This is followed by disulfide bond cleavage using lithium amide . The reaction conditions typically involve the use of vanadyl acetylacetonate as a catalyst and an optically pure chiral ligand prepared from chiral aminoindanol and 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-methyl-tert-butylsulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Nucleophiles like Grignard reagents, organozinc compounds, and organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted sulfinamides and amines
Scientific Research Applications
N-methyl-tert-butylsulfinamide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly in the synthesis of chiral drug intermediates.
Industry: this compound is used in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
tert-Butanesulfinamide:
Sulfonimidates: These compounds have a sulfur (VI) center and are used as chiral templates in asymmetric synthesis.
Uniqueness: N-methyl-tert-butylsulfinamide is unique due to its specific structure, which provides a distinct chiral environment. This makes it particularly effective as a chiral auxiliary in asymmetric synthesis, offering high diastereoselectivity and ease of removal after the reaction .
Properties
IUPAC Name |
N,2-dimethylpropane-2-sulfinamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUDOCAWHFOMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299631 | |
Record name | N,2-Dimethyl-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76699-24-6 | |
Record name | N,2-Dimethyl-2-propanesulfinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76699-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2-Dimethyl-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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